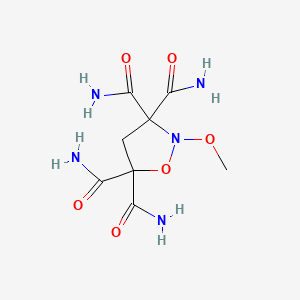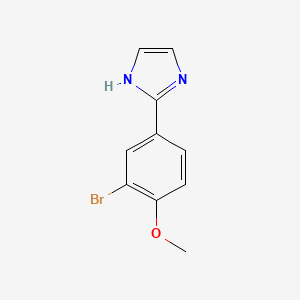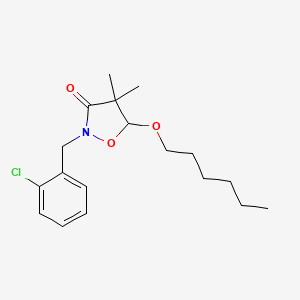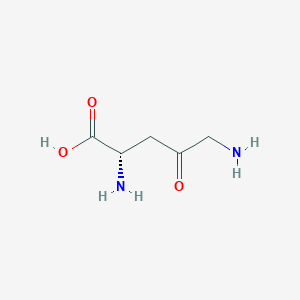![molecular formula C19H13NO2S B12922967 3,6-Bis[(prop-2-yn-1-yl)oxy]acridine-9(10H)-thione CAS No. 122105-97-9](/img/structure/B12922967.png)
3,6-Bis[(prop-2-yn-1-yl)oxy]acridine-9(10H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Bis(prop-2-yn-1-yloxy)acridine-9(10H)-thione is a derivative of acridine, a class of compounds known for their broad range of pharmaceutical properties. Acridine derivatives are characterized by their unique physical and chemical properties, biological activities, and industrial applications
Vorbereitungsmethoden
The synthesis of 3,6-Bis(prop-2-yn-1-yloxy)acridine-9(10H)-thione typically involves the reaction of acridine derivatives with propargyl alcohol under specific conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
3,6-Bis(prop-2-yn-1-yloxy)acridine-9(10H)-thione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions are typically oxidized derivatives of the original compound.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of reduced derivatives with altered functional groups.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups in the molecule.
Wissenschaftliche Forschungsanwendungen
3,6-Bis(prop-2-yn-1-yloxy)acridine-9(10H)-thione has several scientific research applications:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Medicine: The compound’s potential anticancer properties make it a candidate for drug development.
Industry: In the industrial sector, acridine derivatives are used as dyes and pigments due to their vibrant colors and stability.
Wirkmechanismus
The mechanism of action of 3,6-Bis(prop-2-yn-1-yloxy)acridine-9(10H)-thione involves its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. The compound’s planar structure allows it to insert itself between DNA base pairs, leading to the inhibition of topoisomerase and telomerase enzymes, which are crucial for DNA replication and cell division .
Vergleich Mit ähnlichen Verbindungen
3,6-Bis(prop-2-yn-1-yloxy)acridine-9(10H)-thione can be compared with other acridine derivatives such as:
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Known for its anticancer properties and ability to inhibit topoisomerase enzymes.
Triazoloacridone (C-1305): Another acridine derivative with potent anticancer activity, currently in clinical studies.
Amsacrine (m-AMSA): A well-known anticancer agent that intercalates with DNA and inhibits topoisomerase II.
The uniqueness of 3,6-Bis(prop-2-yn-1-yloxy)acridine-9(10H)-thione lies in its specific functional groups, which provide distinct chemical reactivity and potential biological activity compared to other acridine derivatives.
Eigenschaften
CAS-Nummer |
122105-97-9 |
|---|---|
Molekularformel |
C19H13NO2S |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
3,6-bis(prop-2-ynoxy)-10H-acridine-9-thione |
InChI |
InChI=1S/C19H13NO2S/c1-3-9-21-13-5-7-15-17(11-13)20-18-12-14(22-10-4-2)6-8-16(18)19(15)23/h1-2,5-8,11-12H,9-10H2,(H,20,23) |
InChI-Schlüssel |
JYZAIRWPHLVMGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOC1=CC2=C(C=C1)C(=S)C3=C(N2)C=C(C=C3)OCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Acetyloxy)phenyl]pyrimidine-5-carboxylic acid](/img/structure/B12922885.png)


![(3',6'-Bis(octyloxy)-9,9'-spirobi[fluorene]-2,7-diyl)diboronic acid](/img/structure/B12922910.png)

![1-([1,1'-Biphenyl]-4-yl)pyrazolidine-3,5-dione](/img/structure/B12922919.png)




![5,12-Bis(4-methylphenyl)-5,12-dihydrobenzo[b]phenazine](/img/structure/B12922948.png)


![6-Chloro-3-[2-(1-fluorocyclopropyl)phenoxy]pyridazin-4(1H)-one](/img/structure/B12922969.png)
